molecular formula C5H8N2O2S B3042741 Methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 66512-81-0

Methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No. B3042741
CAS RN: 66512-81-0
M. Wt: 160.2 g/mol
InChI Key: KNHIFLCBVMWTLG-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate” is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds . They are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The yield of the synthesized compounds is around 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole-4-carboxylate derivatives can be analyzed using 1H-NMR and 13C-NMR . The 1H-NMR spectrum shows various peaks corresponding to different protons in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-aminothiazole-4-carboxylate derivatives are complex and involve various steps . The compounds are characterized by their ability to form charge transfer complexes with other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-aminothiazole-4-carboxylate derivatives can be analyzed using various techniques. For instance, the 1H-NMR spectrum provides information about the chemical shift of protons in the molecule .

Future Directions

The future directions in the research of 2-aminothiazole-4-carboxylate derivatives could involve the design and synthesis of new derivatives with improved therapeutic roles. The compounds could also be studied for their potential roles as antagonists against target enzymes .

properties

IUPAC Name

methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-9-4(8)3-2-10-5(6)7-3/h3H,2H2,1H3,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHIFLCBVMWTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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